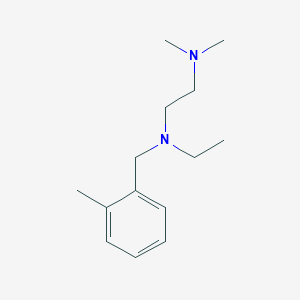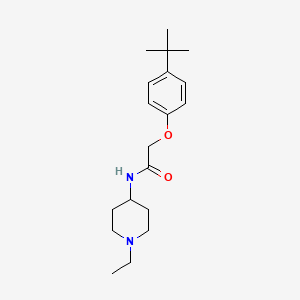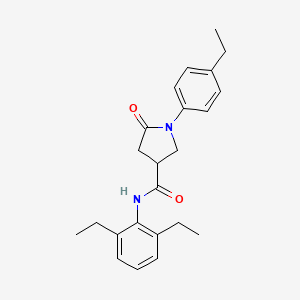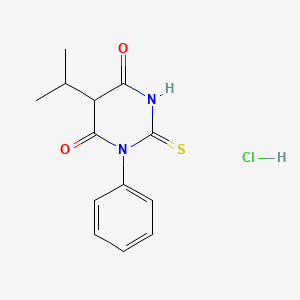
N-ethyl-N',N'-dimethyl-N-(2-methylbenzyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N',N'-dimethyl-N-(2-methylbenzyl)-1,2-ethanediamine, commonly known as 'EDMB', is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. EDMB is a chiral compound that belongs to the family of chiral amines. It has a molecular formula of C15H25N3 and a molecular weight of 247.38 g/mol.
Mecanismo De Acción
The mechanism of action of EDMB is not fully understood. However, studies have suggested that it may act as a chiral ligand, binding to metal ions and forming complexes that catalyze various reactions. In medicinal chemistry, EDMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of HIV and hepatitis C virus by targeting the viral protease.
Biochemical and Physiological Effects:
EDMB has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the replication of HIV and hepatitis C virus. In catalysis, EDMB has been used as a chiral ligand to catalyze various reactions. In asymmetric synthesis, EDMB has been used as a chiral auxiliary to synthesize various chiral compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EDMB in lab experiments is its chiral nature, which allows for the synthesis of chiral compounds. It also has various potential applications in medicinal chemistry, catalysis, and asymmetric synthesis. However, one of the limitations of using EDMB is its low yield, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are various future directions for the study of EDMB. In medicinal chemistry, further studies can be conducted to investigate its potential anticancer, antiviral, and antibacterial activities. In catalysis, further studies can be conducted to investigate its potential as a chiral ligand for various metal catalysts. In asymmetric synthesis, further studies can be conducted to investigate its potential as a chiral auxiliary for the synthesis of various chiral compounds. Additionally, further studies can be conducted to optimize the synthesis method of EDMB to increase its yield.
Métodos De Síntesis
EDMB can be synthesized using various methods, including the reductive amination of 2-methylbenzylamine with N,N-dimethyl-1,2-ethanediamine and ethylamine in the presence of a reducing agent. Another method involves the reaction of 2-methylbenzyl chloride with N,N-dimethyl-1,2-ethanediamine and ethylamine in the presence of a base. The yield of EDMB obtained from these methods ranges from 40 to 60%.
Aplicaciones Científicas De Investigación
EDMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and asymmetric synthesis. In medicinal chemistry, EDMB has been investigated for its anticancer, antiviral, and antibacterial activities. In catalysis, EDMB has been used as a chiral ligand for various metal catalysts, including palladium, rhodium, and copper. In asymmetric synthesis, EDMB has been used as a chiral auxiliary for the synthesis of various chiral compounds.
Propiedades
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-16(11-10-15(3)4)12-14-9-7-6-8-13(14)2/h6-9H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTDBHCSVYRQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425971 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959692.png)
![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)
![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)
![methyl 4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzoate](/img/structure/B4959711.png)
![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)

![11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959741.png)

![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)
![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)